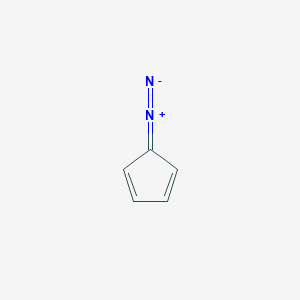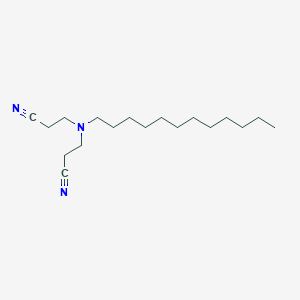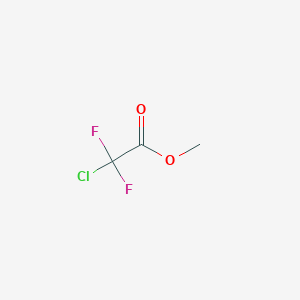
Nicotinaldehyde oxime
概要
説明
Synthesis Analysis
The synthesis of nicotinaldehyde derivatives and related oximes can involve various chemical reactions, including the preparation of adducts from nicotinamide adenine dinucleotide and oximes such as acetoxime, pyruvatoxime, and cyclohexanoxime. These adducts share spectral properties with corresponding NAD-ketone adducts but are stable in acidic solutions (Torreilles et al., 1983). Another relevant synthesis method is the intramolecular [3+2] cycloaddition of azomethine ylides for producing nicotine and its analogues from nicotinaldehyde (Bashiardes et al., 2009).
Molecular Structure Analysis
The molecular structure of nicotinaldehyde and its derivatives can be analyzed using techniques such as Fourier Transform Raman and infrared spectroscopy. A study conducted by Jose and Mohan (2006) provides a vibrational analysis of nicotinaldehyde, assigning observed frequencies to various modes of vibration and discussing the results in terms of fundamentals assuming Cs point group symmetry (Jose & Mohan, 2006).
Chemical Reactions and Properties
Nicotinamidases, enzymes that hydrolyze nicotinamide to nicotinic acid, are inhibited by nicotinaldehydes. This inhibition suggests that nicotinaldehyde derivatives can play a role in modulating NAD+ metabolism and organismal aging through their chemical reactions with these enzymes (French et al., 2010).
科学的研究の応用
Enzyme Inhibition and Catalytic Mechanism : Nicotinaldehyde is a potent competitive inhibitor of nicotinamidases, enzymes that hydrolyze nicotinamide to nicotinic acid. This inhibition is consistent with the reaction of a conserved catalytic cysteine in each enzyme with the aldehyde carbonyl carbon, forming a thiohemiacetal complex. This understanding aids in deciphering the catalytic mechanisms of nicotinamidases and their potential as targets in treating pathogenic microbes and regulating lifespan and NAD(+) metabolism (French et al., 2010).
Nicotinamide Coenzyme Regeneration : In biotechnology, nicotinamide coenzymes are crucial in oxidoreductase-catalyzed reactions. Efficient and economical regeneration of these coenzymes is essential for industrial applications. Various methods, including enzymatic, chemical, electrochemical, and photochemical regeneration, are explored for nicotinamide coenzyme regeneration, highlighting the significance of nicotinaldehyde oxime in these processes (Wu et al., 2013).
Role in Oxidative Stress Response : this compound derivatives might influence the regulation of oxidative stress response genes, as observed in increases in glyceraldehyde-3-phosphate dehydrogenase and glucose-6-phosphate dehydrogenase mRNA levels in cells treated with nicotinamide precursors (Yan et al., 1999).
Effect on Cardiovascular Diseases : Nicotinamide derivatives, including oximes, play a role in cardiovascular health. They might contribute to increased oxidative stress in heart failure, influencing the pathophysiology of cardiac dysfunction (Heymes et al., 2003). Additionally, amidoximes and oximes, including this compound derivatives, can serve as nitric oxide donors, beneficially impacting the cardiovascular system (Sahyoun et al., 2019).
Antioxidant Properties : Oximes, including this compound, have been studied for their antioxidant properties. They can scavenge various reactive species and counteract oxidative damage, suggesting potential therapeutic applications in protecting against oxidative stress (Puntel et al., 2009).
作用機序
Target of Action
It’s worth noting that similar compounds, such as pralidoxime, target acetylcholinesterase, an enzyme crucial for nerve function .
Mode of Action
Related compounds like pralidoxime work by reactivating acetylcholinesterase, which has been inactivated by organophosphates .
Biochemical Pathways
3-Pyridinealdoxime might be involved in the aldoxime-nitrile pathway, a significant route of carbon and nitrogen metabolism in many life forms. This pathway starts with the transformation of amino acids to aldoximes, which are then converted to nitriles and ultimately hydrolyzed to acids and ammonia .
Result of Action
The action of similar compounds often results in the reactivation of enzymes that have been inactivated by certain toxins .
将来の方向性
Oximes are considered to be potential drugs for pathogenic diseases, as adjuvant therapy in various types of cancer and inflammation, and as potential next-generation drugs against organophosphate poisoning . The unique properties imparted by the oxime N–O bond have also been used to integrate dynamic chemistries into materials . Future research will likely focus on further exploring the diverse applications of oximes .
特性
IUPAC Name |
(NE)-N-(pyridin-3-ylmethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c9-8-5-6-2-1-3-7-4-6/h1-5,9H/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKOPFQCLSPTPV-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1193-92-6, 51892-16-1 | |
| Record name | 3-Pyridine-aldoxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarboxaldehyde oxime (E) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051892161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinealdoxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66485 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nicotinaldehyde oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.439 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-[(pyridin-3-yl)methylidene]hydroxylamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N53V9GSS65 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















